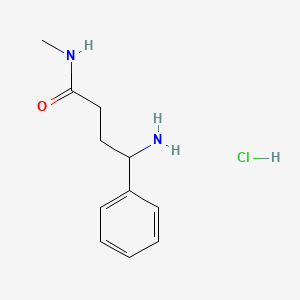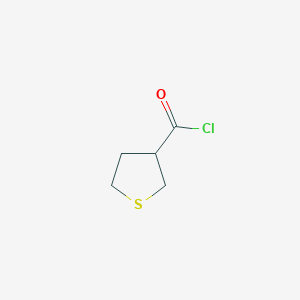
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a chlorocarbonyl functional group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in solvents such as acetone or dichloromethane.
Major Products
Substitution: Amides, esters, or thioesters.
Reduction: Aldehydes or alcohols.
Oxidation: Pyrrolidone derivatives.
科学研究应用
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary depending on the specific enzyme or receptor being studied.
相似化合物的比较
Similar Compounds
- tert-butyl 2-(phenylthio)carbonyl)pyrrolidine-1-carboxylate
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
Uniqueness
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a chlorocarbonyl functional group, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules with specific functional groups.
属性
分子式 |
C10H16ClNO3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
tert-butyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-8(13)7-5-4-6-12(7)9(11)14/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI 键 |
QIEZXSKAMVSVDP-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)Cl |
规范 SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


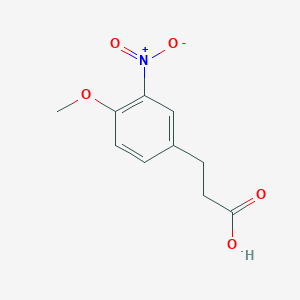
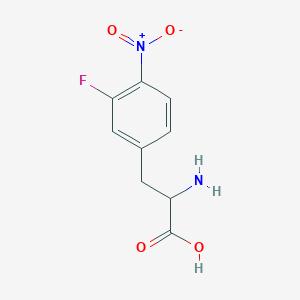
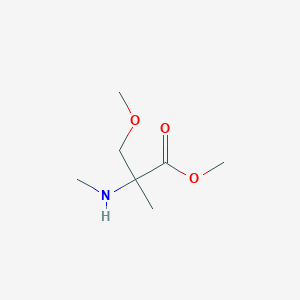
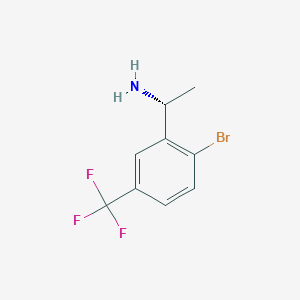
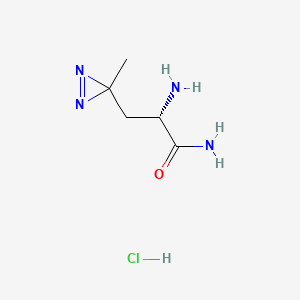


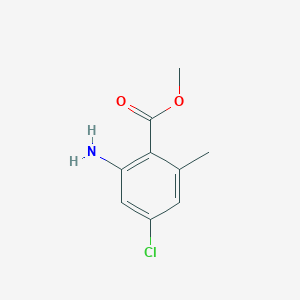
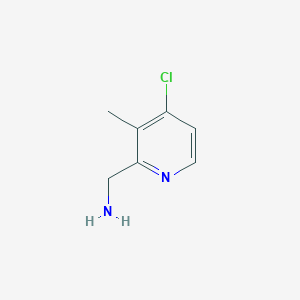
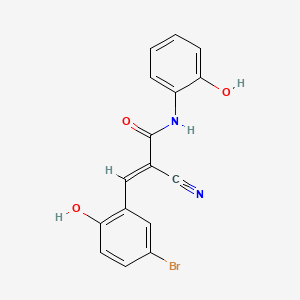
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
